molecular formula C25H28N2O7 B2824531 (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 862315-12-6

(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2824531
CAS No.: 862315-12-6
M. Wt: 468.506
InChI Key: VZNSPWYRQDREDG-VOTSOKGWSA-N
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Description

(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrole ring, a furan ring, and several functional groups that contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Addition of Functional Groups: The dimethoxyphenyl and morpholinoethyl groups can be added through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It could be investigated for its activity against certain diseases or conditions, given its unique chemical properties.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-piperidinoethyl)-1H-pyrrol-2(5H)-one
  • (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-pyrrolidinoethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups and structural features. This combination allows it to exhibit unique reactivity and interactions compared to similar compounds. For example, the presence of the morpholinoethyl group may enhance its solubility and bioavailability, making it more effective in certain applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7/c1-31-20-8-5-17(16-21(20)32-2)23-22(19(28)7-6-18-4-3-13-34-18)24(29)25(30)27(23)10-9-26-11-14-33-15-12-26/h3-8,13,16,23,29H,9-12,14-15H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNSPWYRQDREDG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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